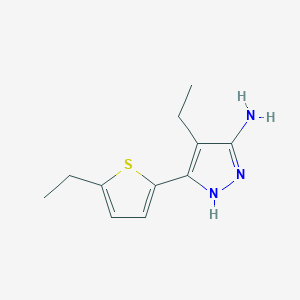![molecular formula C6H9ClO2S B13563046 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound belonging to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional cyclic structure, which imparts distinct physicochemical properties. The compound is characterized by a sulfonyl chloride functional group attached to a bicyclo[1.1.1]pentane core, which is further substituted with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Major products are sulfonic acids.
Reduction Reactions: Major products are sulfinic acids.
Aplicaciones Científicas De Investigación
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for the formation of various derivatives through substitution reactions. The bicyclo[1.1.1]pentane core provides a rigid and sterically demanding framework, influencing the reactivity and selectivity of the compound in chemical reactions .
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, known for its high strain and unique properties.
1,3-Difunctionalized Bicyclo[1.1.1]pentane Derivatives: These compounds have similar structural features and reactivity patterns.
Uniqueness: 3-Methylbicyclo[111]pentane-1-sulfonyl chloride stands out due to the presence of the sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives
Propiedades
Fórmula molecular |
C6H9ClO2S |
|---|---|
Peso molecular |
180.65 g/mol |
Nombre IUPAC |
3-methylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c1-5-2-6(3-5,4-5)10(7,8)9/h2-4H2,1H3 |
Clave InChI |
MYVRCJXVLQRFQM-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)

![1-Azaspiro[4.4]nonan-7-ol](/img/structure/B13562995.png)



![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazinehydrochloride](/img/structure/B13563020.png)
![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)





